molecular formula C3H4NaO2 B152882 Sodium acrylate CAS No. 7446-81-3

Sodium acrylate

Cat. No.: B152882
CAS No.: 7446-81-3
M. Wt: 95.05 g/mol
InChI Key: USNWAMPROKAEIT-UHFFFAOYSA-N
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Description

Sodium acrylate is a sodium salt of acrylic acid, characterized by the molecular formula ( \text{C}_3\text{H}_3\text{NaO}_2 ). It is a key monomer used in the production of superabsorbent polymers, which have the ability to absorb and retain large amounts of water relative to their own mass . This compound is widely used in various applications, including hygiene products, agriculture, and industrial processes.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Sodium acrylate undergoes various chemical reactions, including:

    Polymerization: this compound can polymerize to form poly(this compound), a superabsorbent polymer.

    Substitution Reactions: The vinyl group in this compound can participate in substitution reactions with various reagents.

Common Reagents and Conditions:

    Polymerization: Initiated by free radicals, often using initiators like potassium persulfate under aqueous conditions.

    Substitution Reactions: Typically involve nucleophiles that attack the vinyl group under mild conditions.

Major Products:

Properties

CAS No.

7446-81-3

Molecular Formula

C3H4NaO2

Molecular Weight

95.05 g/mol

IUPAC Name

sodium;prop-2-enoate

InChI

InChI=1S/C3H4O2.Na/c1-2-3(4)5;/h2H,1H2,(H,4,5);

InChI Key

USNWAMPROKAEIT-UHFFFAOYSA-N

Isomeric SMILES

C=CC(=O)[O-].[Na+]

SMILES

C=CC(=O)[O-].[Na+]

Canonical SMILES

C=CC(=O)O.[Na]

density

1.1 - 1.4 g/cm³

melting_point

>300 °C

28603-11-4
7446-81-3
9003-04-7
25549-84-2
95077-68-2

physical_description

Liquid
Liquid;  [IUCLID] White to cream colored solid;  [MSDSonline]
White solid;  [ICSC] Light gray powder;  [Sigma-Aldrich MSDS]
WHITE POWDER WITH CHARACTERISTIC ODOUR.

Pictograms

Environmental Hazard

Related CAS

25549-84-2

solubility

Solubility in water: good

Synonyms

acrylic acid, polymers
carbomer 934p
carbomer 940
carbomer homopolymer type c (allyl pentaerythritol crosslinked)
carbomer-934
carbopol 940
carbopol 940, ammonium salt
carbopol 940, calcium salt
carbopol 941
cavity conditioner
GC Conditioner
HIVISWAKO 105
PAA170
PAA20 cpd
PAA60 cpd
poly(acrylic acid)
poly(sodium acrylate)
polyacrylate sodium
polyacrylic acid
sodium polyacrylate

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The following components are mixed in a vessel provided with a stirrer, thermometer and nitrogen inlet and outlet: 347 parts of a mixture of 84% of saturated aliphatic hydrocarbons and 16% of naphthenic hydrocarbons (boiling point of the mixture 192°-254° C.), 53.3 parts of sorbitan monooleate and 20 parts of oxyethylated nonylphenol (degree of oxyethylation from 8 to 12). A solution of 133.6 parts of acrylamide and 59 parts of acrylic acid in 389.4 parts of water, the pH of the solution having been brought to 8.0 with 18 parts of sodium hydroxide, is then added and the aqueous solution is emulsified in the hydrocarbon oil. Nitrogen is then passed over the mixture for 30 minutes, after which the mixture is heated to 60° C. in the course of 15 minutes. At this temperature, a solution of 0.212 part of 2,2'-azo-bis-isobutyronitrile dissolved in a small amount of acetone is added. When the mixture has been heated at 60° C. for 3 hours, the polymerization is complete. A coagulate-free, sedimentation-stable water-in-oil dispersion of a copolymer of 35% of acrylamide and 65% of sodium acrylate is obtained, which is used as a thickener, having co-binder properties, in paper coating compositions. The K value of the polymer is 247.5.
[Compound]
Name
hydrocarbon
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Name
oxyethylated nonylphenol
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133.6
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Yield
35%
Yield
65%

Synthesis routes and methods II

Procedure details

An aqueous solution of sodium acrylate is prepared from 216.2 g of acrylic acid (100%=3 mol), 262.8 g of NaOH (50%) and 497 g of water. 3.7 g of N-nitrosodiphenylamine and 3.7 g of 4-methoxyphenol are added to stabilize the solution. 12 g of the quaternary ammonium salt used in Example 1 are also added. 1,125 g (9 mol) of 1,4-dichlorobutene are run in at 90° C. 15.9 g of Na2CO3 are added after 1 hour and the mixture is left to react for a further 2 hours at 90° C. After phase separation, the organic layer is distilled under vacuum. 286.0 g (1.78 mol) of 4-chloro-2-butenyl acrylate (59.4% of the theoretical yield) are obtained. 641 g (5.13 mol) of dichlorobutene are recovered.
Quantity
216.2 g
Type
reactant
Reaction Step One
Name
Quantity
262.8 g
Type
reactant
Reaction Step One
Name
Quantity
497 g
Type
solvent
Reaction Step One
[Compound]
Name
quaternary ammonium salt
Quantity
12 g
Type
reactant
Reaction Step Two
Name
1,4-dichlorobutene
Quantity
9 mol
Type
reactant
Reaction Step Three
Quantity
3.7 g
Type
catalyst
Reaction Step Four
Quantity
3.7 g
Type
catalyst
Reaction Step Four
Quantity
15.9 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods III

Procedure details

In a stirred 3 L reactor with a cooling jacket (Tj=20° C.) was carried out a titration of acrylic acid (730 g, assay 98.8%, 10.02 mol) in water (1260 g), with aqueous 48% sodium hydroxide (818 g, 9.82 mol) over 5 h. The reactor was equipped with a pH meter and changes during the titration were recorded. When the pH is about 6.3-6.4, a desired ratio between sodium acrylate and acrylic acid is obtained (98:2). This solution, which contains ˜33% w/w dissolved material (sodium acrylate and acrylic acid), is stable at room temperature for several days.
Quantity
730 g
Type
reactant
Reaction Step One
Quantity
818 g
Type
reactant
Reaction Step One
Name
Quantity
1260 g
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

In the manner described for the preparation of dispersion A, 20 parts of ethoxylated nonylphenol (degree of ethoxylation 8 to 12) and 53.3 parts of sorbitan monooleate are dissolved in 347 parts of a mixture of 84% of saturated aliphatic hydrocarbons and 16% of naphthenic hydrocarbons (boiling range of the mixture 192° to 254° C). There is then added a solution of 133.6 parts of acrylamide and 59 parts of acrylic acid in 389.4 parts of water, the pH of which has been adjusted to 8.0 with 18 parts of sodium hydroxide, and the aqueous solution is emulsified in the hydrocarbon oil. Nitrogen is passed over the mixture for 30 minutes and the mixture is then heated to a temperature of 60° C over 15 minutes. At this temperature, a solution of 0.212 part of 2,2'-azo-bis-isobutyronitrile in a little acetone is added. Polymerization is complete after heating the mixture for 3 hours at 60° C. There is obtained a coagulate-free sedimentation-stable dispersion of a copolymer of 35% of acrylamide and 65% of sodium acrylate. The K value of the polymer is 247.5.
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Name
saturated aliphatic hydrocarbons
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hydrocarbons
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Reaction Step One
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Name
ethoxylated nonylphenol
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Reaction Step Two
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Yield
35%
Yield
65%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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